molecular formula C10H7BrO2 B11871403 2-Bromonaphthalene-1,4-diol CAS No. 73661-08-2

2-Bromonaphthalene-1,4-diol

Cat. No.: B11871403
CAS No.: 73661-08-2
M. Wt: 239.06 g/mol
InChI Key: AIJVNGWXKHLNBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromonaphthalene-1,4-diol is an organic compound with the molecular formula C10H7BrO2 It is a brominated derivative of naphthalene, characterized by the presence of bromine and hydroxyl groups on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromonaphthalene-1,4-diol typically involves the bromination of naphthalene derivatives. One common method is the bromination of 1,4-dihydroxynaphthalene using bromine in the presence of a suitable solvent such as acetonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromonaphthalene-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromonaphthalene-1,4-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromonaphthalene-1,4-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Bromonaphthalene: Lacks the hydroxyl groups present in 2-Bromonaphthalene-1,4-diol.

    1,4-Dihydroxynaphthalene: Lacks the bromine atom present in this compound.

    2-Bromo-1,4-naphthoquinone: An oxidized form of this compound.

Uniqueness

This compound is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

73661-08-2

Molecular Formula

C10H7BrO2

Molecular Weight

239.06 g/mol

IUPAC Name

2-bromonaphthalene-1,4-diol

InChI

InChI=1S/C10H7BrO2/c11-8-5-9(12)6-3-1-2-4-7(6)10(8)13/h1-5,12-13H

InChI Key

AIJVNGWXKHLNBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.